CYP2C9-Dependent Formation Kinetics: Km, Vmax, and Intrinsic Clearance (Vmax/Km) in Human Liver Microsomes
In a head-to-head study using microsomes from six human livers, 6β-hydroxygliclazide (6β-OHGz) formation exhibited a mean Km of 461 ± 139 μM and Vmax of 130 ± 55 pmol min⁻¹ mg⁻¹, yielding an intrinsic clearance (Vmax/Km) intermediate between that of 7β-OHGz (lower Vmax; Km 404 ± 143 μM, Vmax 82 ± 31 pmol min⁻¹ mg⁻¹) and MeOH-Gz (higher Vmax; Km 334 ± 75 μM, Vmax 268 ± 115 pmol min⁻¹ mg⁻¹) [1]. The Vmax/Km ratios paralleled the relative in vivo urinary excretion of each metabolite, confirming that 6β-OHGz is a quantitatively significant but not dominant clearance pathway.
| Evidence Dimension | Michaelis-Menten enzyme kinetic parameters for metabolite formation in pooled human liver microsomes (n = 6 donors) |
|---|---|
| Target Compound Data | 6β-OHGz: Km = 461 ± 139 μM; Vmax = 130 ± 55 pmol min⁻¹ mg⁻¹; Vmax/Km ≈ 0.28 μL min⁻¹ mg⁻¹ |
| Comparator Or Baseline | 7β-OHGz: Km = 404 ± 143 μM, Vmax = 82 ± 31, Vmax/Km ≈ 0.20; MeOH-Gz: Km = 334 ± 75 μM, Vmax = 268 ± 115, Vmax/Km ≈ 0.80 |
| Quantified Difference | 6β-OHGz Vmax is 1.59× higher than 7β-OHGz but 0.49× lower than MeOH-Gz; Vmax/Km is 1.40× higher than 7β-OHGz and 0.35× lower than MeOH-Gz |
| Conditions | Human liver microsomes (6 individual donors); HPLC-UV quantification; substrate concentration range not specified in abstract; incubation conditions per Elliot et al. 2007 |
Why This Matters
These kinetic parameters enable researchers to select 6β-OHGz as a CYP2C9 probe substrate with distinct kinetic properties from the competing 7β-hydroxylation and tolylmethyl-hydroxylation pathways, facilitating accurate in vitro CYP reaction phenotyping when used with selective chemical inhibitors.
- [1] Elliot DJ, Suharjono, Lewis BC, et al. Identification of the human cytochromes P450 catalysing the rate-limiting pathways of gliclazide elimination. British Journal of Clinical Pharmacology. 2007;64(4):450-457. doi:10.1111/j.1365-2125.2007.02943.x View Source
